REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].C([Li:12])CCC.[O:13]=[C:14]([N:20]1[C@@H:24]([CH3:25])[C@@H:23]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[O:22][C:21]1=[O:32])[CH2:15][CH2:16][CH:17]([CH3:19])[CH3:18].Br[CH2:34][S:35][CH2:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1.[NH4+].[Cl-]>C1COCC1>[CH:1]([N-:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li+:12].[O:13]=[C:14]([N:20]1[C@@H:24]([CH3:25])[C@@H:23]([C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)[O:22][C:21]1=[O:32])[C@@H:15]([CH2:34][S:35][CH2:36][C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1)[CH2:16][CH:17]([CH3:19])[CH3:18] |f:4.5,7.8|
|
Name
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Quantity
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1.96 mL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
7.6 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
14 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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O=C(CCC(C)C)N1C(O[C@@H]([C@@H]1C)C1=CC=CC=C1)=O
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Name
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|
Quantity
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2.1 mL
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Type
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reactant
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Smiles
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BrCSCC1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
|
Name
|
|
Quantity
|
14 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred for 30 min at -78° C
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Duration
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30 min
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 2 h at -25° C. and for 2 h at 0° C
|
Duration
|
2 h
|
Type
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CUSTOM
|
Details
|
The organic solvents were removed in vacuo
|
Type
|
EXTRACTION
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Details
|
the residue was extracted twice with CH2Cl2
|
Type
|
EXTRACTION
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Details
|
The combined organic extract
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Type
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WASH
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Details
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was washed twice with 1M aqueous NaHSO4
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated NaHCO3, brine, dried over Na2SO4
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Type
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CUSTOM
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Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C([C@H](CC(C)C)CSCC1=CC=CC=C1)N1C(O[C@@H]([C@@H]1C)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |